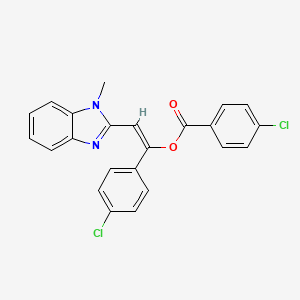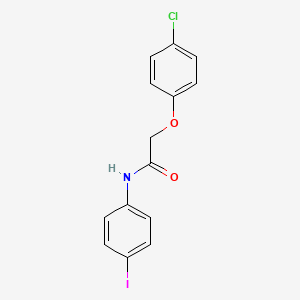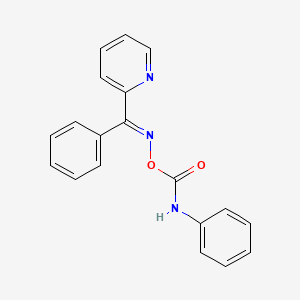
1-(4-chlorophenyl)-2-(1-methyl-1H-benzimidazol-2-yl)vinyl 4-chlorobenzoate
Descripción general
Descripción
1-(4-chlorophenyl)-2-(1-methyl-1H-benzimidazol-2-yl)vinyl 4-chlorobenzoate, also known as CMBV, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CMBV belongs to the family of benzimidazole derivatives and has been found to exhibit promising properties in the treatment of various diseases, including cancer, inflammation, and microbial infections. In
Mecanismo De Acción
The mechanism of action of 1-(4-chlorophenyl)-2-(1-methyl-1H-benzimidazol-2-yl)vinyl 4-chlorobenzoate is not fully understood, but several studies have suggested that it acts by inducing apoptosis in cancer cells. This compound has been found to upregulate the expression of pro-apoptotic genes such as Bax and downregulate the expression of anti-apoptotic genes such as Bcl-2. Additionally, this compound has been found to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer progression.
Biochemical and Physiological Effects
This compound has been found to exhibit several biochemical and physiological effects. In cancer cells, this compound has been found to induce cell cycle arrest and inhibit cell proliferation. This compound has also been found to inhibit angiogenesis, which is the process of new blood vessel formation, and plays a crucial role in cancer growth and metastasis. Furthermore, this compound has been found to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-chlorophenyl)-2-(1-methyl-1H-benzimidazol-2-yl)vinyl 4-chlorobenzoate has several advantages for lab experiments, including its high potency and selectivity towards cancer cells. This compound has also been found to exhibit low toxicity towards normal cells, making it a promising candidate for cancer therapy. However, this compound has certain limitations, including its poor solubility in water, which can affect its bioavailability and efficacy. Additionally, the synthesis of this compound can be challenging and requires specialized equipment and expertise.
Direcciones Futuras
There are several future directions for the research on 1-(4-chlorophenyl)-2-(1-methyl-1H-benzimidazol-2-yl)vinyl 4-chlorobenzoate. One potential direction is to investigate the synergistic effects of this compound with other chemotherapeutic agents. Another direction is to explore the use of this compound as a potential treatment for microbial infections. Furthermore, the development of novel formulations and delivery systems for this compound can improve its solubility and bioavailability. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in other diseases.
Conclusion
In conclusion, this compound is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications in cancer, inflammation, and microbial infections. The synthesis of this compound involves several steps, and various methods have been reported in the literature. This compound has been found to exhibit potent antitumor activity, anti-inflammatory properties, and antimicrobial activity. However, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other diseases.
Aplicaciones Científicas De Investigación
1-(4-chlorophenyl)-2-(1-methyl-1H-benzimidazol-2-yl)vinyl 4-chlorobenzoate has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, this compound has been found to exhibit potent antitumor activity against several cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been investigated for its anti-inflammatory properties and has shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. Furthermore, this compound has been found to possess antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
Propiedades
IUPAC Name |
[(E)-1-(4-chlorophenyl)-2-(1-methylbenzimidazol-2-yl)ethenyl] 4-chlorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16Cl2N2O2/c1-27-20-5-3-2-4-19(20)26-22(27)14-21(15-6-10-17(24)11-7-15)29-23(28)16-8-12-18(25)13-9-16/h2-14H,1H3/b21-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQLHLBHRCPGDGQ-KGENOOAVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C=C(C3=CC=C(C=C3)Cl)OC(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2N=C1/C=C(\C3=CC=C(C=C3)Cl)/OC(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N',N''-1,2-ethanediylidenebis{2-[(2-methylphenyl)amino]acetohydrazide}](/img/structure/B3869107.png)

![N-[2-(2-chlorophenyl)ethyl]-8-methoxy-4-methyl-2-quinolinamine](/img/structure/B3869114.png)
![2-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[5-(3-nitrobenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3869115.png)
![N,N-diethyl-2-[2-(3-methoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3869120.png)




![N-[2-(aminosulfonyl)phenyl]-4-hydroxy-1-(3-methylbutyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B3869166.png)


![2-(2-aminophenyl)-5-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3869192.png)